molecular formula C14H9Cl3N2O2 B5727822 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide

Cat. No. B5727822
M. Wt: 343.6 g/mol
InChI Key: ULODHURADGYTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide, also known as DCB, is a chemical compound that has been used in scientific research for various purposes. It is a member of the benzamide family of compounds and has been studied for its potential applications in the fields of medicine, agriculture, and environmental science. In

Scientific Research Applications

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been used in scientific research for various purposes. It has been studied for its potential applications as a herbicide, insecticide, and fungicide in agriculture. It has also been studied for its potential applications in the treatment of cancer and other diseases. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell division and growth. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division and growth.
Biochemical and Physiological Effects:
2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as the growth of other types of cells, such as bacteria and fungi. 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high degree of purity. Another advantage is that it has been shown to be effective against a wide range of organisms, including cancer cells, bacteria, and fungi. However, one limitation is that it can be toxic to some types of cells, making it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide. One area of research could be the development of new applications for 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide in the fields of medicine, agriculture, and environmental science. Another area of research could be the development of new synthesis methods for 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide that are more efficient and cost-effective. Additionally, further research could be done to better understand the mechanism of action of 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide and its potential side effects.

Synthesis Methods

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with thionyl chloride to form 2,4-dichloro-5-chlorobenzoic acid. The second step involves the reaction of 2,4-dichloro-5-chlorobenzoic acid with 2-chloroaniline in the presence of a base to form 2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide.

properties

IUPAC Name

2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-9-4-2-1-3-7(9)14(21)19-12-5-8(13(18)20)10(16)6-11(12)17/h1-6H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULODHURADGYTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-{[(2-chlorophenyl)carbonyl]amino}benzamide

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